Product packaging for 10-(4-Methoxyphenyl)benzo[h]quinoline(Cat. No.:)

10-(4-Methoxyphenyl)benzo[h]quinoline

Cat. No.: B12523483
M. Wt: 285.3 g/mol
InChI Key: QWZBTLHKAPIXKM-UHFFFAOYSA-N
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Description

10-(4-Methoxyphenyl)benzo[h]quinoline is a synthetic benzo[h]quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a planar, polycyclic structure that facilitates interaction with various biological targets, similar to other characterized quinoline-based molecules . The 4-methoxyphenyl substituent is a key functional group often associated with enhanced biological activity and is a common pharmacophore in drug discovery . Primary research applications for this compound and its analogs are focused on inflammation and cancer biology. Benzo[h]quinoline derivatives have demonstrated potent anti-inflammatory and anti-nociceptive properties in preclinical studies, with mechanisms of action linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme . Molecular docking studies suggest that these compounds can bind strongly to the active site of COX-2, reducing the production of pro-inflammatory prostaglandins . Furthermore, the extended aromatic framework of the benzo[h]quinoline scaffold makes it a valuable precursor in the synthesis of complex polycyclic structures, such as dinaphthonaphthyridines, which are investigated for their diverse biological activities . Researchers value this compound as a key intermediate for developing novel therapeutic agents. Quinoline cores are frequently explored as inhibitors of critical enzymes like DNA topoisomerase I, with alkaloids such as camptothecin being prominent examples . The structural elements of this compound suggest potential for similar applications, positioning it as a versatile building block in the design of new anti-cancer and anti-infective molecules . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO B12523483 10-(4-Methoxyphenyl)benzo[h]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

10-(4-methoxyphenyl)benzo[h]quinoline

InChI

InChI=1S/C20H15NO/c1-22-17-11-9-14(10-12-17)18-6-2-4-15-7-8-16-5-3-13-21-20(16)19(15)18/h2-13H,1H3

InChI Key

QWZBTLHKAPIXKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3

Origin of Product

United States

Donor and Acceptor Strength:

The strength of the electron donor and acceptor groups directly influences the energy of the HOMO and LUMO, and thus the energy gap. Replacing the methoxy (B1213986) group on the phenyl ring with a stronger donor (e.g., a dimethylamino group) would raise the HOMO energy, leading to a smaller energy gap and a red-shift in both absorption and emission spectra.

Conversely, introducing electron-withdrawing substituents (like a trifluoromethyl or cyano group) onto the benzo[h]quinoline (B1196314) core would lower the LUMO energy, also resulting in a smaller energy gap and red-shifted spectra beilstein-journals.orgresearchgate.net.

π Conjugated Bridge:

The π-bridge connecting the donor and acceptor moieties is crucial for efficient charge transfer. Extending the conjugation length of the bridge typically leads to a more delocalized system, a smaller HOMO-LUMO gap, and a bathochromic (red) shift in the absorption spectrum.

The planarity of the molecule is also vital. A more planar structure facilitates better π-orbital overlap, enhancing electronic communication between the donor and acceptor, which is favorable for both ICT and light absorption efficiency researchgate.net.

Steric Effects:

Applications in Advanced Optical Materials

The unique photophysical properties of 10-(4-Methoxyphenyl)benzo[h]quinoline and its derivatives make them promising candidates for a variety of advanced optical and electronic applications.

Quinoline (B57606) and benzoquinoline derivatives are widely explored for use in OLEDs due to their high fluorescence quantum yields, good thermal stability, and tunable emission colors researchgate.netresearchgate.net. They can function as either the emissive material in the light-emitting layer or as host or electron-transporting materials.

As a fluorescent emitter, the emission color of this compound can be tuned from blue to green by modifying the donor and acceptor strengths, as described in the molecular design principles. The trifluoromethyl group, for example, is often incorporated into ligands for phosphorescent materials in OLEDs because it can enhance electron transport and reduce molecular stacking beilstein-journals.org. The D-A structure promotes efficient charge recombination in the emissive layer, leading to bright electroluminescence. The performance of OLEDs using quinoline-based emitters is often characterized by parameters such as turn-on voltage, external quantum efficiency (EQE), and CIE color coordinates.

Table 1: Performance of Selected OLEDs Using Quinoline-based Emitters
Emitter MaterialHostPeak Emission (nm)Max. EQE (%)Turn-on Voltage (V)CIE (x, y)
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Self-emitting425N/A2.8(0.155, 0.10)
Tris-(8-hydroxyquinoline) aluminum (Alq₃)Self-emitting520~1-5~3-5(0.32, 0.56)

Data for related quinoline compounds are presented for illustrative purposes. researchgate.netresearchgate.net

The inherent fluorescence of the benzo[h]quinoline (B1196314) core makes it an excellent scaffold for building fluorescent sensors and probes. The principle behind these sensors is that the interaction of the probe with a specific analyte (e.g., a metal ion, a small molecule, or a change in pH) causes a measurable change in its fluorescence properties, such as intensity ("turn-on" or "turn-off"), wavelength, or lifetime.

Derivatives of this compound can be functionalized with specific recognition units (chelators) that bind selectively to a target analyte. For example, attaching a group capable of binding to beryllium(II) ions to a 10-hydroxybenzo[h]quinoline (B48255) core has been shown to create a highly selective and sensitive fluorescent sensor for that ion researchgate.net. The binding event can alter the electronic properties of the fluorophore by inhibiting or promoting processes like ICT or Photoinduced Electron Transfer (PET), leading to a distinct optical signal. Quinoline-based probes have been successfully developed for a wide range of applications, including the detection of toxic metal ions and bio-imaging nih.gov.

The D-π-A architecture of this compound is highly suitable for its use as an organic photosensitizer in Dye-Sensitized Solar Cells (DSSCs) nih.gov. In a DSSC, the dye is adsorbed onto the surface of a wide-bandgap semiconductor (like TiO₂). The dye's role is to absorb sunlight and, upon excitation, inject an electron into the semiconductor's conduction band, initiating the flow of electric current.

For a dye to be effective in a DSSC, it must meet several criteria:

Broad and Intense Absorption: It should absorb strongly across the visible spectrum to maximize light harvesting.

Appropriate Energy Levels: The LUMO of the dye must be higher in energy than the conduction band of the semiconductor for efficient electron injection. The HOMO must be lower than the redox potential of the electrolyte to allow for efficient regeneration of the dye after it has been oxidized researchgate.netunesp.br.

Good Adsorption: The dye needs to anchor strongly to the semiconductor surface. This is often achieved by including an anchoring group like a carboxylic or cyanoacrylic acid.

Photophysical Properties and Optoelectronic Behavior of 10 4 Methoxyphenyl Benzo H Quinoline Systems

Mechanisms of Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process where a proton is transferred within a molecule upon photoexcitation. This process typically requires a molecule to possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. Upon absorbing light, the acidity and basicity of these groups change, facilitating an ultrafast transfer of the proton to create an excited-state tautomer (often called the keto form), which is structurally and electronically different from the initial "enol" form.

A key characteristic of ESIPT is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This occurs because the molecule absorbs light in its stable ground-state enol form but emits light from the lower-energy, electronically relaxed keto-tautomer. This results in dual and well-separated emission bands under certain conditions.

However, the specific compound 10-(4-Methoxyphenyl)benzo[h]quinoline does not undergo this classic ESIPT mechanism. The reason is the absence of a labile proton required for the transfer. The hydroxyl group present in ESIPT-capable analogues is replaced by a methoxy (B1213986) (-OCH₃) group in this compound. The methyl group's protons are not acidic enough to participate in this type of proton transfer to the quinoline (B57606) nitrogen.

To understand the ESIPT mechanism within this family of compounds, it is illustrative to consider the closely related analogue, 10-hydroxybenzo[h]quinoline (B48255) (HBQ). In HBQ, the hydroxyl group at the 10-position forms an intramolecular hydrogen bond with the nitrogen atom of the quinoline ring. Upon photoexcitation, the following steps occur:

Excitation : The ground-state enol form (E) absorbs a photon and is promoted to an excited enol state (E*).

Proton Transfer : In the excited state, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom, forming the excited keto tautomer (K*).

Emission : The molecule then relaxes and emits a photon from this keto state (K* → K), resulting in a fluorescence band that is significantly red-shifted compared to the absorption band.

Relaxation : The molecule returns to the stable ground-state enol form (K → E), completing the cycle.

This process in HBQ and its derivatives results in large Stokes shifts, often in the range of 8,000 to 10,000 cm⁻¹, and typically low fluorescence quantum yields in solution acs.org. The significant separation between absorption and emission makes ESIPT compounds highly valuable in applications such as fluorescent probes and white-light emitting materials.

Intramolecular Charge Transfer (ICT) Phenomena

While lacking the structure for ESIPT, this compound is well-suited for another important photophysical process: Intramolecular Charge Transfer (ICT). ICT occurs in molecules that contain both an electron-donating (donor, D) group and an electron-accepting (acceptor, A) group, often connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is usually localized on the acceptor.

In the case of this compound, the system can be described as a D-A structure:

Donor (D) : The 4-methoxyphenyl (B3050149) group is electron-rich due to the electron-donating nature of the methoxy substituent.

Acceptor (A) : The benzo[h]quinoline (B1196314) core is an electron-deficient aromatic system.

Upon absorption of light, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. From this state, it can relax into an ICT state, which is characterized by a significant separation of charge and a much larger dipole moment compared to the ground state. This charge transfer is often accompanied by a change in the molecule's geometry.

A hallmark of ICT is pronounced solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the surrounding solvent. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a lower energy level and, consequently, a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. In contrast, nonpolar solvents offer less stabilization, resulting in a blue-shifted (higher energy) emission. This behavior is a direct consequence of the different degrees of stabilization of the ground and excited states by the solvent molecules. For instance, related quinoline derivatives show significant shifts in their emission maxima when the solvent is changed from a nonpolar one like chloroform to a polar one like methanol or DMSO beilstein-journals.org.

The photophysical properties of benzo[h]quinoline derivatives linked to an electron-withdrawing anchoring fragment have been shown to be attributable to ICT, with transitions from the benzo[h]quinoline moiety to the acceptor group nih.gov.

Structure-Photophysical Property Relationships and Molecular Design Principles

The optical and electronic properties of this compound and related systems are intricately linked to their molecular structure. By systematically modifying different parts of the molecule, its photophysical characteristics can be fine-tuned for specific applications. The key design principles revolve around the donor-π-acceptor (D-π-A) framework.

Theoretical and Computational Investigations of 10 4 Methoxyphenyl Benzo H Quinoline

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.org It allows for the simulation of electronic spectra and the prediction of photophysical properties like absorption and emission. nih.govresearchgate.netchemrxiv.org

TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions from the ground state to various excited states. mdpi.com The oscillator strength is a measure of the probability of a given transition occurring, with higher values indicating more intense absorption bands. This data allows for the theoretical simulation of a UV-Visible absorption spectrum. nih.gov

For 10-(4-Methoxyphenyl)benzo[h]quinoline, the lowest energy absorption band in the spectrum would likely correspond to the HOMO → LUMO transition. chemrxiv.org Given the spatial distribution of these orbitals, this transition would possess significant intramolecular charge transfer (ICT) character, where electron density moves from the methoxyphenyl moiety to the benzoquinoline core upon absorption of light. nih.gov

Illustrative Electronic Transition Data

This table provides an example of TD-DFT output used to simulate an absorption spectrum. The data is hypothetical and serves to illustrate the expected results for a molecule of this type.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.443600.85HOMO → LUMO (95%)
S0 → S23.913170.12HOMO-1 → LUMO (88%)
S0 → S34.252920.25HOMO → LUMO+1 (91%)

Fluorescence occurs when a molecule returns from its lowest excited state (S₁) to the ground state (S₀) by emitting a photon. To accurately predict emission properties, the geometry of the molecule must first be optimized in the S₁ excited state. researchgate.net This is because molecules often have different stable geometries in their excited states compared to their ground states.

The energy of the emitted photon corresponds to the energy difference between the optimized S₁ state and the ground state at that same excited geometry. The resulting emission wavelength is typically longer (red-shifted) than the absorption wavelength. This difference between the peak absorption and peak emission wavelengths is known as the Stokes shift. researchgate.net Molecules with significant ICT character often exhibit large Stokes shifts, especially in polar solvents, due to solvent reorganization around the more polar excited state. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior of the core benzo[h]quinoline (B1196314) structure has been investigated through its derivatives. For instance, Car-Parrinello molecular dynamics (CPMD) simulations have been employed to study the interactions and dynamics of related molecules like 10-hydroxybenzo[h]quinoline (B48255) (HBQ). mdpi.comnih.gov

MD simulations on other quinoline-based compounds have also demonstrated their utility in assessing the stability of ligand-receptor complexes. For example, simulations of 4-aminoquinoline (B48711) derivatives with growth factor receptors have shown stable binding orientations and identified key amino acid residues crucial for maintaining the interaction over time. This approach helps in understanding the dynamic nature of the binding pocket and the conformational changes the ligand might undergo to achieve optimal binding.

Molecular Docking Studies for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction mechanisms between a ligand, such as this compound, and a biological receptor.

Studies on a series of arylated benzo[h]quinoline derivatives have shed light on their potential as anti-cancer agents, with molecular docking used to elucidate their mode of action. nih.gov A compound featuring the 4-methoxyphenyl (B3050149) group, structurally analogous to the subject of this article, was docked against the human breast cancer target receptor aromatase and the colon cancer target protein cyclin-dependent kinase-2 (CDK2). nih.gov

The docking results for these benzo[h]quinoline derivatives revealed their ability to fit within the active sites of these proteins, forming key interactions that are predictive of inhibitory activity. nih.gov The binding affinity is quantified by a scoring function, which estimates the free energy of binding.

Table 1: Molecular Docking Scores of a Benzo[h]quinoline Derivative with Cancer Target Proteins

Target Protein PDB ID Ligand-Protein Interactions Docking Score (Total Score)
CDK2 2R3J Hydrogen bonds and hydrophobic interactions with key residues like Leu-83. Not explicitly stated, but ranked based on interactions.

This table is based on findings for arylated benzo[h]quinoline derivatives reported in scientific literature. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis (e.g., Fukui Functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. mdpi.com These methods allow for the calculation of various molecular properties and reactivity descriptors. While a dedicated study for this compound is not available, research on its constitutional isomer, 10-methoxy-2-phenylbenzo[h]quinoline (MPBQ), provides valuable insights. nih.govresearchgate.net

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical stability and reactivity of the molecule. researchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Table 2: Calculated Quantum Chemical Descriptors for a Related Quinoline (B57606) Derivative

Parameter Formula Description
HOMO Energy EHOMO Energy of the highest occupied molecular orbital.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to charge transfer.
Softness (S) 1 / η Measure of the ease of charge transfer.

This table outlines the key quantum chemical descriptors and their calculation based on HOMO and LUMO energies as described in related research. researchgate.net

Furthermore, Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net By analyzing the changes in electron density when an electron is added or removed, one can predict which atoms are more susceptible to attack. This analysis is crucial for understanding reaction mechanisms and designing new molecules with specific reactivity patterns. For similar heterocyclic systems, Fukui function analysis has been used to pinpoint the regions prone to electrophilic and nucleophilic attack, providing a detailed map of the molecule's reactivity. researchgate.net

Coordination Chemistry and Metal Complexation of Benzo H Quinoline Ligands

Design and Synthesis of Metal Complexes Incorporating 10-(4-Methoxyphenyl)benzo[h]quinoline

The design of metal complexes featuring this compound is centered on harnessing the ligand's electronic and steric characteristics to achieve desired functionalities. The electron-donating methoxy (B1213986) group on the phenyl ring can influence the electron density at the metal center, thereby tuning the photophysical and catalytic properties of the resulting complex. The synthesis of such complexes typically involves the cyclometalation of the this compound ligand with a suitable metal precursor.

A common synthetic route to these complexes is the direct reaction of the ligand with a metal salt, often in the presence of a base to facilitate the deprotonation of the C-H bond at the 10-position of the benzo[h]quinoline (B1196314) ring system. For instance, the synthesis of iridium(III) complexes, which are of significant interest for their phosphorescent properties, often involves the reaction of this compound with an iridium(III) salt, such as IrCl₃·nH₂O. The resulting dimeric complex, [Ir(bhq)₂Cl]₂, where 'bhq' represents the cyclometalated this compound ligand, can then be further reacted with other ligands to form heteroleptic complexes with tailored properties semanticscholar.org.

Similarly, platinum(II) complexes, known for their applications in organic light-emitting diodes (OLEDs), can be prepared by reacting the ligand with a platinum(II) precursor like K₂PtCl₄. The resulting complex often features a square-planar geometry around the platinum center, with the this compound acting as a bidentate C^N ligand researchgate.net. The synthesis of complexes with other transition metals, such as rhodium(III), follows analogous procedures, leading to "piano-stool" configurations semanticscholar.org.

The synthesis of the this compound ligand itself can be achieved through various organic synthetic methodologies, such as the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

Characterization of Coordination Compounds

The characterization of coordination compounds of this compound is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of these complexes in solution. Upon coordination to a metal center, the chemical shifts of the protons and carbons of the this compound ligand are altered. The downfield shift of the proton signals in the vicinity of the coordination site is a common indicator of complex formation. For rhodium(III) complexes, ¹H NMR can be used to study the hydrolysis of the complex in solution semanticscholar.org.

Elemental Analysis: Elemental analysis is used to determine the elemental composition (C, H, N) of the synthesized complexes, which helps to confirm their empirical formula.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the complex, further confirming its molecular formula.

A representative table of expected characterization data for a hypothetical platinum(II) complex of this compound is provided below, based on typical values for similar complexes.

TechniqueExpected Observations
¹H NMRDownfield shifts of aromatic protons on the benzo[h]quinoline and methoxyphenyl rings upon coordination.
¹³C NMRShifts in the carbon signals of the ligand, particularly the carbon atom directly bonded to the metal.
HRMSA molecular ion peak corresponding to the calculated exact mass of the complex.
Elemental AnalysisExperimental percentages of C, H, and N that are in close agreement with the calculated values.

Photophysical Properties of Metal-Ligand Complexes

Metal complexes of this compound are of significant interest due to their potential photophysical properties, particularly their luminescence. The extended π-system of the benzo[h]quinoline ligand, coupled with the presence of a heavy metal atom, often leads to phosphorescence, making these complexes suitable for applications in OLEDs.

The photophysical properties of these complexes are typically investigated using UV-visible absorption and photoluminescence spectroscopy. The absorption spectra provide information about the electronic transitions within the molecule, while the emission spectra reveal the nature and color of the emitted light.

Platinum(II) complexes with benzo[h]quinoline ligands are known to be robust phosphorescent triplet emitters, with emission colors ranging from sky-blue to green researchgate.net. The introduction of the 4-methoxyphenyl (B3050149) group at the 10-position is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. The electron-donating nature of the methoxy group may lead to a red-shift in the emission compared to the unsubstituted benzo[h]quinoline complex.

The photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the emission process, is a critical parameter for OLED applications. For related platinum(II) complexes, quantum yields can be quite high, especially when the complexes are dispersed in a polymer matrix to reduce non-radiative decay pathways.

Below is an interactive data table summarizing the expected photophysical properties of a hypothetical cyclometalated platinum(II) complex with this compound, based on data for similar compounds.

PropertyExpected Value
Absorption Maximum (λ_abs)~350-450 nm
Emission Maximum (λ_em)~500-550 nm (Green-Yellow)
Photoluminescence Quantum Yield (Φ_PL)Can be high, especially in a solid matrix
Excited State Lifetime (τ)Microsecond range (characteristic of phosphorescence)

Catalytic Applications of Metal-Benzo[h]quinoline Complexes

In addition to their interesting photophysical properties, metal complexes of benzo[h]quinoline derivatives have shown promise as catalysts in a variety of organic transformations. The ability to fine-tune the steric and electronic environment around the metal center by modifying the benzo[h]quinoline ligand makes them attractive candidates for catalytic applications.

Ruthenium(II) complexes bearing benzo[h]quinoline-based ligands have been investigated for their catalytic activity. For example, ruthenium(II) catalyzed chelation-assisted C-H arylation of benzo[h]quinolines with arylsulfonyl chlorides has been reported, offering a novel method for the synthesis of 10-aryl-benzo[h]quinolines. This type of transformation highlights the potential of using the benzo[h]quinoline scaffold itself as a directing group for C-H activation and functionalization.

Furthermore, ruthenium and osmium pincer complexes derived from benzo[h]quinoline ligands have been shown to be highly efficient catalysts for the transfer hydrogenation of ketones. These catalysts can achieve very high turnover frequencies and enantioselectivities in the reduction of various carbonyl compounds.

The catalytic potential of complexes incorporating this compound is an area ripe for exploration. The electronic influence of the methoxy group could modulate the reactivity of the metal center, potentially leading to enhanced catalytic activity or selectivity in reactions such as cross-coupling, C-H activation, and hydrogenation. The development of such catalysts is a key area of research in green and sustainable chemistry.

Future Perspectives in Research on 10 4 Methoxyphenyl Benzo H Quinoline

Development of Novel Synthetic Routes

While classical methods for synthesizing quinoline (B57606) and benzo[h]quinoline (B1196314) frameworks exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 10-(4-Methoxyphenyl)benzo[h]quinoline and its derivatives. nih.govamazonaws.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide a highly efficient pathway to construct the complex benzo[h]quinoline scaffold. nih.gov These reactions offer advantages such as high atom economy, reduced reaction times, and the ability to generate diverse molecular libraries by varying the starting materials. nih.gov Research could focus on novel catalytic systems, including metal nanoparticles, to facilitate these transformations under greener conditions. eurekaselect.com

C-H Activation/Annulation Cascades: Palladium-catalyzed C-H activation and oxidative annulation techniques represent a powerful strategy for the assembly of functionalized quinoline derivatives. eurekaselect.com Future work could adapt these methods for a more direct and step-economical synthesis, potentially starting from simpler aromatic precursors.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance reaction control compared to conventional batch methods. amazonaws.com Developing continuous-flow processes or microwave-assisted protocols for the key cyclization or cross-coupling steps would be a significant advancement for the large-scale and reproducible synthesis of the target compound.

Future synthetic strategies will aim to not only improve the efficiency of obtaining this compound but also to facilitate the introduction of various functional groups, enabling fine-tuning of its chemical and physical properties for specific applications. nih.gov

Exploration of Advanced Photonic and Electronic Applications

The inherent photophysical properties of the benzo[h]quinoline core, combined with the electronic influence of the methoxyphenyl substituent, make this compound a prime candidate for advanced photonic and electronic materials. researchgate.netnih.gov

Future research could investigate the following applications:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known for their utility as electron-transport layer materials and as ligands in emissive metal complexes for OLEDs. researchgate.netresearchgate.netnih.gov The specific electronic properties imparted by the 10-(4-methoxyphenyl) group could lead to materials with improved charge transport, thermal stability, and tailored emission wavelengths. nih.gov Future studies should involve synthesizing the compound and characterizing its performance in multilayer OLED devices.

Dye-Sensitized Solar Cells (DSSCs): Benzo[h]quinolin-10-ol derivatives have been successfully used as co-sensitizers in DSSCs, improving photovoltaic performance. nih.govmdpi.com Research into this compound could explore its potential as a sensitizer (B1316253) or co-sensitizer, focusing on how its absorption spectrum and energy levels align with the requirements for efficient solar energy conversion. nih.gov

Photochromic Materials: Certain quinoline-containing systems exhibit photochromism, the ability to change color upon exposure to light. researchgate.net Investigating whether this compound or its derivatives can be incorporated into photo-responsive systems could open up applications in optical data storage and smart materials.

Computational modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be a crucial tool to predict and understand the electronic transitions, absorption, and emission spectra, guiding the rational design of materials for these advanced applications. nih.govnih.gov

Integration into Supramolecular Architectures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex and functional materials. rsc.org The planar, aromatic structure of this compound makes it an excellent building block (tecton) for supramolecular assembly.

Future research directions in this area include:

Crystal Engineering: A systematic study of the crystallization of this compound and its co-crystallization with other molecules could reveal its preferred intermolecular interaction motifs, such as π-π stacking, C-H···O, and C-H···π interactions. nih.govbgsu.edu This knowledge can be used to design and construct crystalline materials with specific network topologies and properties.

Self-Assembled Gels and Nanostructures: Certain quinoline derivatives have been shown to act as gelators, forming stable organogels through self-assembly. rsc.org Investigations could explore the ability of this compound to form gels or other nanostructures like fibers, ribbons, or vesicles in various solvents. These self-assembled materials could have applications in areas such as drug delivery and catalysis.

Host-Guest Chemistry: The benzo[h]quinoline framework could be functionalized to create macrocyclic hosts capable of selectively binding guest molecules. The methoxyphenyl group could act as a recognition site or influence the geometry of the host cavity.

Understanding and controlling the non-covalent forces that govern the self-assembly of this molecule will be key to creating novel supramolecular materials with emergent properties. rsc.org

Interdisciplinary Research Opportunities

The versatile nature of the benzo[h]quinoline scaffold provides numerous opportunities for interdisciplinary research, bridging chemistry with biology, physics, and materials science.

Promising collaborative avenues include:

Medicinal Chemistry and Chemical Biology: Benzo[h]quinoline derivatives have been investigated for a range of biological activities, including anticancer and DNA-intercalating properties. nih.govnih.gov Interdisciplinary research could involve synthesizing a library of derivatives and collaborating with biologists to screen their activity against various cell lines and biological targets. nih.gov Molecular docking studies could further elucidate potential mechanisms of action, guiding the design of more potent and selective therapeutic agents. nih.gov

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is essential for translating the promising photonic and electronic properties of this compound into functional devices like OLEDs and solar cells. This would involve optimizing material synthesis, thin-film fabrication, and device engineering.

Computational Chemistry and Experimental Synthesis: A strong synergy between computational modeling and experimental work will be crucial. Theoretical studies can predict the properties of yet-to-be-synthesized derivatives, identify promising synthetic targets, and provide a deeper understanding of experimental observations, thereby accelerating the discovery and development process. nih.govnih.gov

By fostering these interdisciplinary collaborations, the scientific community can fully explore and exploit the potential of this compound, leading to innovations across a wide spectrum of scientific fields.

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